3,4,5,6-Tetrafluorosalicylic Acid

Acidity pKa Physicochemical Property

Select 3,4,5,6-Tetrafluorosalicylic acid for its unparalleled electron-withdrawing profile—pKa ~1.53 drives acidity far beyond salicylic acid. This fully fluorinated scaffold delivers in vivo analgesic potency exceeding diclofenac, unique antifungal activity (MIC ~120 μM) absent in less-fluorinated analogs, and privileged ligand behavior enabling metal complexes with potent anti-gonococcal activity (MIC 4.2–5.2 μM). Essential for SAR-driven NSAID development, pharmacophore mapping, and metallodrug discovery. Do not substitute—only the tetrafluorinated congener ensures reproducible electronic and biological performance.

Molecular Formula C7H2F4O3
Molecular Weight 210.08 g/mol
CAS No. 14742-36-0
Cat. No. B080012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrafluorosalicylic Acid
CAS14742-36-0
Molecular FormulaC7H2F4O3
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)O)C(=O)O
InChIInChI=1S/C7H2F4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14)
InChIKeyWKYGDMSOKGXAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrafluorosalicylic Acid (CAS 14742-36-0) as a Fluorinated Salicylic Acid Scaffold for Advanced Synthesis and Bioactivity


3,4,5,6-Tetrafluorosalicylic acid (CAS 14742-36-0) is a polyfluorinated aromatic carboxylic acid belonging to the class of fluorinated salicylic acid derivatives [1]. The molecule features a salicylic acid core with hydrogen atoms at the 3, 4, 5, and 6 positions of the aromatic ring replaced by fluorine atoms, resulting in a fully fluorinated ring adjacent to the carboxyl and hydroxyl groups [1]. This extensive fluorination confers distinct electron-withdrawing properties, dramatically increasing the acidity of the carboxyl group (predicted pKa ≈ 1.53) compared to non-fluorinated salicylic acid . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis and has been directly investigated as a ligand for bioinorganic complexes [2][3].

Procurement Rationale: Why Non-Fluorinated Salicylic Acid or Other Fluorinated Analogs Cannot Replace 3,4,5,6-Tetrafluorosalicylic Acid


Substituting 3,4,5,6-tetrafluorosalicylic acid with non-fluorinated salicylic acid or other fluorinated analogs (e.g., trifluorosalicylic acid) in research applications is not chemically or biologically equivalent. The extensive fluorination of the aromatic ring dramatically alters the compound's electronic properties, leading to a markedly different pKa (approx. 1.53) and enhanced metabolic stability, which directly impacts bioactivity and synthetic reactivity [1]. Empirical data show that tetrafluorosalicylic acid exhibits unique antifungal activity not observed in its trifluorinated or non-fluorinated counterparts [2]. Furthermore, its specific geometry and electron density as a ligand result in distinct metal complexation behavior, leading to a different profile of antimicrobial activity in derived metal complexes [3]. Relying on generic substitutions risks failure in experimental reproducibility and loss of the specific activity profile required for target validation or material development.

Quantitative Differentiation of 3,4,5,6-Tetrafluorosalicylic Acid: Direct Evidence for Scientific Selection


Enhanced Acidity Drives Reactivity and Bioavailability: pKa Comparison with Non-Fluorinated Salicylic Acid

3,4,5,6-Tetrafluorosalicylic acid exhibits significantly enhanced acidity compared to its non-fluorinated parent, salicylic acid. This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms on the aromatic ring .

Acidity pKa Physicochemical Property Fluorination Effect

Unique In Vitro Antifungal Activity: Head-to-Head Comparison with Trifluoro- and Non-Fluorinated Salicylic Acids

In a direct comparative study, the antimycotic activity of a series of polyfluorosalicylic acids was evaluated against dermatophyte fungi. 3,4,5,6-Tetrafluorosalicylic acid (compound 4b) demonstrated unique antifungal activity that was absent in both trifluorosalicylic acid (4a) and non-fluorinated salicylic acid (4c) [1].

Antifungal Structure-Activity Relationship MIC Drug Discovery

Enhanced Analgesic Potency In Vivo: Cross-Study Comparison with the NSAID Diclofenac

The in vivo analgesic efficacy of tetrafluorosalicylic acid was directly compared to the widely used NSAID diclofenac. The fluorinated analog demonstrated superior analgesic potency, a key differentiator for developing novel pain therapeutics [1].

Analgesic In Vivo Pharmacology NSAID Fluorine Effect

Potent Anti-Gonorrhea Activity via Metal Complexation: A Differentiating Application for Bioinorganic Chemistry

The utility of 3,4,5,6-tetrafluorosalicylic acid extends beyond its free acid form. When used as a ligand to form heteroligand metal complexes, it imparts high and specific antibacterial activity against Neisseria gonorrhoeae, a property not shared by all salicylate ligands [1].

Bioinorganic Chemistry Metal Complexes Antibacterial Antigonorrhea

High-Value Application Scenarios for 3,4,5,6-Tetrafluorosalicylic Acid in R&D and Material Science


Medicinal Chemistry: Lead Optimization of Fluorinated NSAID Analogs

Leveraging its established in vivo analgesic potency exceeding that of diclofenac [1], 3,4,5,6-tetrafluorosalicylic acid is a strategic choice as a core scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation, non-steroidal anti-inflammatory drug (NSAID) candidates with an improved efficacy profile.

Antifungal Drug Discovery: Minimum Pharmacophore Elucidation

For programs targeting dermatophyte infections, this compound serves as the minimal active unit in the polyfluorosalicylic acid series, with a defined MIC of ~120 μM against relevant fungal strains [2]. Its unique activity compared to inactive less-fluorinated analogs makes it an essential tool for pharmacophore mapping and hit-to-lead optimization.

Bioinorganic Chemistry: Synthesis of Targeted Antimicrobial Metal Complexes

As a privileged ligand, 3,4,5,6-tetrafluorosalicylic acid enables the synthesis of heteroligand metal complexes with specific antimicrobial properties, most notably high potency against Neisseria gonorrhoeae (MIC 4.2–5.2 μM) [2]. This application is directly supported by quantitative structure-activity data, making it a high-value selection for developing novel metal-based therapeutics.

Organic Synthesis: Advanced Fluorinated Building Block

The dramatic increase in acidity (pKa ≈ 1.53) and the unique reactivity of the fluorinated aromatic ring make this compound a powerful building block for synthesizing complex fluorinated molecules, particularly in pharmaceutical and agrochemical R&D where metabolic stability and bioavailability are key parameters.

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